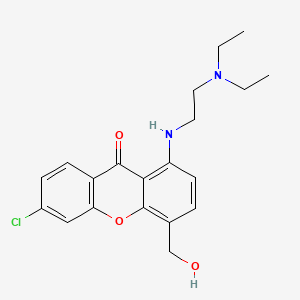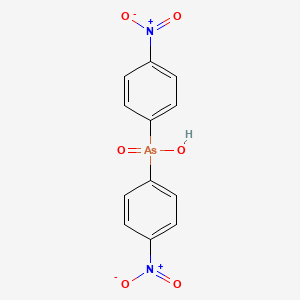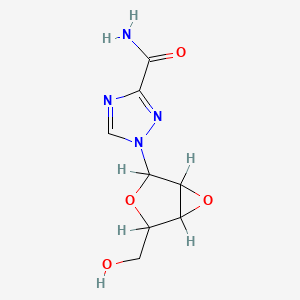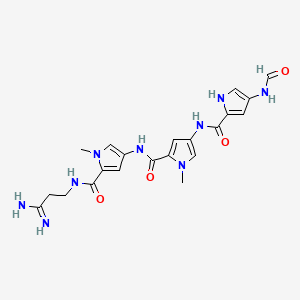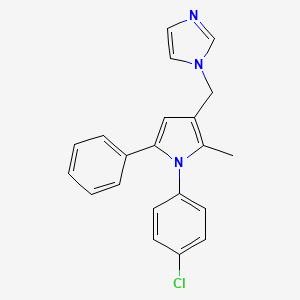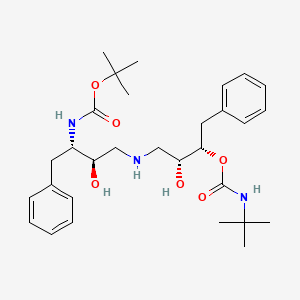
10-Oxa-2,6,12-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3,9-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxa-2,6,12-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3,9-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))- is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including hydroxyl, oxo, and ester groups, as well as phenylmethyl substituents. Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 10-Oxa-2,6,12-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3,9-bis(phenylmethyl)-, 1,1-dimethylethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the functional groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo groups.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The phenylmethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
10-Oxa-2,6,12-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3,9-bis(phenylmethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and oxo groups can form hydrogen bonds with biological molecules, while the phenylmethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazatetradecanoic acids with different substituents. Compared to these compounds, 10-Oxa-2,6,12-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3,9-bis(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and substituents. This uniqueness gives it distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
176496-59-6 |
|---|---|
Molekularformel |
C30H45N3O6 |
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-phenylbutan-2-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C30H45N3O6/c1-29(2,3)33-28(37)38-26(18-22-15-11-8-12-16-22)25(35)20-31-19-24(34)23(17-21-13-9-7-10-14-21)32-27(36)39-30(4,5)6/h7-16,23-26,31,34-35H,17-20H2,1-6H3,(H,32,36)(H,33,37)/t23-,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
CDXBEQZPXZUUDR-QUMGSSFMSA-N |
Isomerische SMILES |
CC(C)(C)NC(=O)O[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Kanonische SMILES |
CC(C)(C)NC(=O)OC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


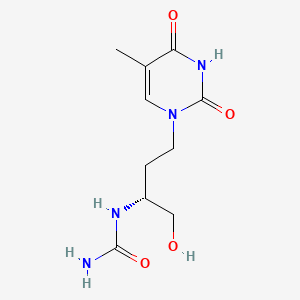
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

